Ald-ph-peg2-acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ald-ph-peg2-acid is synthesized through a multi-step process involving the reaction of 4-formylbenzoic acid with polyethylene glycol (PEG) derivatives. The reaction typically involves the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the carboxylic acid and the PEG derivative.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as recrystallization and chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ald-ph-peg2-acid undergoes various chemical reactions, including:
Condensation Reactions: The benzaldehyde group reacts with hydrazide and aminooxy moieties to form hydrazones and oximes, respectively.
Common Reagents and Conditions
Condensation Reactions: Hydrazide, aminooxy compounds, and mild acidic or neutral conditions.
Amide Bond Formation: Primary amines, EDC or HATU as coupling agents, and mild to moderate temperatures.
Major Products
Hydrazones and Oximes: Formed from the reaction of the benzaldehyde group with hydrazide and aminooxy compounds.
Amides: Formed from the reaction of the carboxylic acid group with primary amines.
Scientific Research Applications
Ald-ph-peg2-acid is widely used in scientific research due to its versatility and functional groups. Some of its applications include:
Mechanism of Action
The mechanism of action of Ald-ph-peg2-acid involves its functional groups:
Benzaldehyde Moiety: Reacts with hydrazide and aminooxy compounds to form hydrazones and oximes, which can be used in bio-conjugation and drug delivery.
Carboxylic Acid Group: Reacts with primary amines to form stable amide bonds, facilitating the attachment of therapeutic agents or imaging moieties to PEG chains.
Comparison with Similar Compounds
Ald-ph-peg2-acid is unique due to its combination of a benzaldehyde moiety and a terminal carboxylic acid group. Similar compounds include:
Properties
IUPAC Name |
3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c17-11-12-1-3-13(4-2-12)15(20)16-6-8-22-10-9-21-7-5-14(18)19/h1-4,11H,5-10H2,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXKUAVAORJSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175118 | |
Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807534-84-4 | |
Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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